molecular formula C6H7BrO2 B8424897 4-Bromobut-2-ynyl acetate

4-Bromobut-2-ynyl acetate

Cat. No.: B8424897
M. Wt: 191.02 g/mol
InChI Key: XRNALMAPVJRQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromobut-2-ynyl acetate is an organobromine compound characterized by a but-2-ynyl backbone with a bromine atom at the terminal carbon (C4) and an acetate ester group at C1. Its molecular formula is C₆H₇BrO₂, with a molar mass of 193.03 g/mol. The compound’s structure—featuring a conjugated alkyne, bromine, and ester group—grants it unique reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and pharmaceutical intermediate preparation .

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

4-bromobut-2-ynyl acetate

InChI

InChI=1S/C6H7BrO2/c1-6(8)9-5-3-2-4-7/h4-5H2,1H3

InChI Key

XRNALMAPVJRQGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC#CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromobut-2-ynyl acetate with structurally or functionally related compounds, emphasizing differences in properties, reactivity, and applications.

2-(Acetoxymethyl)-4-bromobutyl Acetate (CAS 126589-82-0)

  • Molecular Formula : C₉H₁₅BrO₄
  • Functional Groups : Two acetate esters, bromine on C4.
  • Key Differences :
    • The absence of an alkyne group reduces reactivity toward cycloadditions or cross-couplings compared to this compound.
    • Higher molecular weight (267.12 g/mol) and polarity may enhance solubility in polar solvents.
    • Applications include polymer additives and intermediates for nucleophilic substitutions .

(1-Bromo-4-chloro-4-oxobutan-2-yl) Acetate (CAS 191354-46-8)

  • Molecular Formula : C₆H₈BrClO₃
  • Functional Groups : Bromine, chlorine, ketone, acetate.
  • Key Differences :
    • The ketone and dual halogens enable diverse reactivity (e.g., nucleophilic attacks at carbonyl or halogen sites).
    • Higher halogen density and oxidation state make it more reactive in substitution reactions than this compound.
    • Used in reactive intermediates for agrochemicals or pharmaceuticals .

Vinyl Acetate (CAS 108-05-4)

  • Molecular Formula : C₄H₆O₂
  • Functional Groups : Vinyl ester.
  • Key Differences: Lacking halogens or alkynes, vinyl acetate’s primary application is polymerization (e.g., polyvinyl acetate for adhesives and paints).

Cyclohexyl Acetate (CAS 622-45-7)

  • Molecular Formula : C₈H₁₄O₂
  • Functional Groups : Cyclohexyl ester.
  • Key Differences :
    • The cyclohexyl group imparts hydrophobicity, making it suitable for fragrances and solvents.
    • Unlike this compound, it lacks reactive sites (halogens, alkynes), limiting synthetic versatility .

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